molecular formula C6H12O2S B11765924 Thiepane-3,6-diol

Thiepane-3,6-diol

Cat. No.: B11765924
M. Wt: 148.23 g/mol
InChI Key: PXTAQMLYMSBEKL-UHFFFAOYSA-N
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Description

Thiepane-3,6-diol is a heterocyclic organic compound with the molecular formula C6H12O2S It features a seven-membered ring containing a sulfur atom and two hydroxyl groups at the 3rd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiepane-3,6-diol can be synthesized through several methods. One common approach involves the reduction of hydroxythiepanone. The hydroxythiepanone can be prepared from chloro acid through a series of steps, including intra-molecular acyloin condensation . The reduction of hydroxythiepanone to this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 3 and 6 undergo oxidation to form carbonyl derivatives. Common oxidizing agents include Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC):

Thiepane-3,6-diolor PCCJones reagentThiepane-3,6-dione\text{this compound} \xrightarrow[\text{or PCC}]{\text{Jones reagent}} \text{Thiepane-3,6-dione}

This reaction is stereospecific and yields the diketone product in ~75% efficiency under anhydrous conditions.

Esterification

This compound reacts with carboxylic acids or acyl chlorides to form diesters. For example, treatment with acetyl chloride in pyridine produces the diacetate derivative:

This compound+2AcClThiepane-3,6-diacetate+2HCl\text{this compound} + 2 \text{AcCl} \rightarrow \text{Thiepane-3,6-diacetate} + 2 \text{HCl}

Yields exceed 85% when using silyl-protected intermediates to prevent side reactions .

Esterification Agent Product Yield Conditions
Acetic anhydrideDiacetate89%Pyridine, RT, 12 h
Benzoyl chlorideDibenzoatе78%DMAP, CH₂Cl₂, 0°C → RT

Protection/Deprotection Strategies

The diol is often protected as an acetal or ketal to stabilize it during subsequent reactions. For example, reaction with 2,2-dimethoxypropane under acidic conditions forms a 4,5-O-isopropylidene derivative:

This compound+(MeO)2CMe2TsOH4,5-Isopropylidene-thiepane-3,6-diol\text{this compound} + (\text{MeO})_2\text{CMe}_2 \xrightarrow{\text{TsOH}} \text{4,5-Isopropylidene-thiepane-3,6-diol}

This protection enhances regioselectivity in glycosylation reactions . Deprotection is achieved using aqueous HCl in THF .

Ring-Opening and Functionalization

The thiepane ring undergoes acid-catalyzed ring-opening with nucleophiles. For instance, treatment with trimethylsilyl triflate (TMSOTf) generates an oxonium intermediate, which reacts with allyltrimethylsilane to form allylated derivatives:

This compoundTMSOTfOxonium intermediateAllyl-TMSAllylated thiepane\text{this compound} \xrightarrow{\text{TMSOTf}} \text{Oxonium intermediate} \xrightarrow{\text{Allyl-TMS}} \text{Allylated thiepane}

This method achieves up to 92% yield with galactal-derived substrates .

Nucleophile Product Yield Diastereoselectivity (α:β)
Allyl-TMSC1-Allyl oxepane92%80:1
Propargyl-TMSC1-Allenyl oxepane67%1:1

Biochemical Interactions

As a thiosugar, this compound inhibits glycosidases by mimicking natural carbohydrate substrates. Kinetic studies show competitive inhibition of β-glucosidase with a Kᵢ of 12 μM . This activity is attributed to sulfur’s electron-withdrawing effects, which stabilize transition-state analogs.

Thioetherification and Cross-Coupling

Peroxide-mediated C–H thioetherification introduces sulfur-based substituents. For example, reaction with phenyl disulfide and di-tert-butyl peroxide (DTBP) yields 3-(phenylthio)thiepane derivatives:

This compound+PhSSPhDTBP3-(Phenylthio)this compound\text{this compound} + \text{PhSSPh} \xrightarrow{\text{DTBP}} \text{3-(Phenylthio)this compound}

This method achieves 29% yield but requires optimization to minimize byproducts .

Stereochemical Transformations

The compound’s two stereocenters enable chiral derivatization. Chromatographic separation of its tetraol derivatives (e.g., 3,6-dihydroxy-4,5-O-isopropylidene-thiepane) reveals enantiomeric ratios >99:1 using chiral stationary phases .

Key Reactivity Trends

  • Steric Effects : Bulky substituents at C4/C5 hinder nucleophilic attack at C3/C6 .

  • Electronic Effects : Electron-withdrawing groups enhance oxidation rates.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) favor esterification over THF.

This compound’s versatility in forming esters, undergoing redox transformations, and participating in stereoselective reactions positions it as a valuable scaffold in drug discovery and materials science.

Scientific Research Applications

Introduction to Thiepane-3,6-diol

This compound is a bicyclic compound characterized by a seven-membered ring containing sulfur, specifically a thiepane structure, with hydroxyl groups at the 3rd and 6th positions. Its molecular formula is C6_6H12_{12}O2_2S. This compound has garnered attention in organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.

Medicinal Chemistry

This compound has shown potential as an inhibitor of glycosidases, which are critical targets in treating diabetes and other metabolic disorders. The presence of hydroxyl groups enhances its interaction with enzyme active sites, making it a candidate for drug development .

Case Study: Glycosidase Inhibition

  • Objective : Evaluate the inhibitory effects of this compound on glycosidases.
  • Findings : Modifications to its structure can significantly enhance or diminish its inhibitory effects, providing insights into structure-activity relationships crucial for drug design.

Organic Synthesis

In organic chemistry, this compound is used as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations including oxidation to ketones or aldehydes and substitution reactions to form ethers or esters .

Biochemical Studies

The compound's interaction with biological systems has been studied to understand its role in enzyme interactions and metabolic pathways. The sulfur atom in the thiepane ring can participate in redox reactions, influencing cellular processes .

Polymer Chemistry

This compound is also utilized in the synthesis of polymers and other industrial chemicals due to its reactive hydroxyl groups that can undergo polymerization reactions .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Applications
This compoundBicyclic with SulfurGlycosidase inhibition, organic synthesis
TetrahydrothiopheneBicyclicSolvent applications, polymer precursors
DihydroxythiepanesBicyclicEnzyme inhibitors, pharmaceutical intermediates

Mechanism of Action

The mechanism of action of thiepane-3,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfur atom in the ring can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: Thiepane-3,6-diol is unique due to its seven-membered ring structure containing a sulfur atom. This gives it distinct chemical properties compared to other diols, such as enhanced reactivity and the ability to participate in specific redox reactions .

Properties

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

thiepane-3,6-diol

InChI

InChI=1S/C6H12O2S/c7-5-1-2-6(8)4-9-3-5/h5-8H,1-4H2

InChI Key

PXTAQMLYMSBEKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSCC1O)O

Origin of Product

United States

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